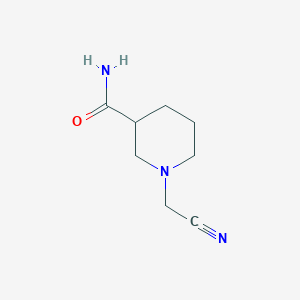

1-(cyanomethyl)piperidine-3-carboxamide

Description

1-(Cyanomethyl)piperidine-3-carboxamide is a piperidine-derived compound featuring a cyanomethyl group attached to the nitrogen atom of the piperidine ring and a carboxamide functional group at the 3-position (). Its molecular formula is C₈H₁₂N₃O, with a molecular weight of 166.20 g/mol (derived from structural analysis).

Properties

IUPAC Name |

1-(cyanomethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h7H,1-2,4-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSNWAWAEPJOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327628 | |

| Record name | 1-(cyanomethyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810129 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

695200-27-2 | |

| Record name | 1-(cyanomethyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyanomethyl)piperidine-3-carboxamide can be synthesized through the cyanoacetylation of piperidine derivatives. One common method involves the reaction of piperidine with cyanoacetic acid or its esters under basic conditions. The reaction typically proceeds as follows:

Step 1: Piperidine is reacted with cyanoacetic acid or its ester in the presence of a base such as sodium hydroxide or potassium carbonate.

Step 2: The reaction mixture is heated to promote the formation of the cyanoacetamide derivative.

Step 3: The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products:

Oxidation Products: Amides or nitriles.

Reduction Products: Amines.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Cyanomethyl)piperidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(cyanomethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physical properties of 1-(cyanomethyl)piperidine-3-carboxamide and related compounds:

Key Structural and Functional Differences

Substituent Effects: The cyanomethyl group in the target compound () contrasts with acetyl () or aryl groups (), affecting electronic properties and hydrogen-bonding capacity.

Synthetic Yields :

- Cyclohexane/cyclopentane analogs (e.g., 3b–3f in ) show yields of 80–97% , suggesting efficient synthetic routes for similar carboxamide derivatives.

Biological Activity :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(cyanomethyl)piperidine-3-carboxamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves coupling piperidine-3-carboxamide with cyanomethyl groups via nucleophilic substitution or amidation. Key steps include:

- Activation of carboxylic acid intermediates using reagents like thionyl chloride or carbodiimides.

- Use of organic bases (e.g., triethylamine) to deprotonate reactive sites and facilitate bond formation .

- Solvent selection (e.g., dichloromethane or DMF) and temperature control (room temperature to 60°C) to minimize side reactions .

- Data Insights : Yields >70% are achievable with stoichiometric optimization and purification via column chromatography or recrystallization .

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR identify piperidine ring conformation and cyanomethyl/carboxamide substituents. Coupling constants () reveal stereochemistry .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. High-resolution data (>1.0 Å) ensure accuracy in stereochemical assignments .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) and detects impurities .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility testing via saturation shake-flask method at 25°C .

- Stability : Stable at room temperature in inert atmospheres. Degradation studies (e.g., HPLC monitoring under heat/light) assess hydrolytic susceptibility of the cyanomethyl group .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the biological activity of this compound?

- Methodological Answer :

- Stereoselective Synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) generate enantiomers for comparative bioactivity assays .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like enzymes or receptors. Example: Piperidine ring conformation may affect hydrogen bonding with active sites .

Q. What strategies resolve low yields in the final amidation step during synthesis?

- Methodological Answer :

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to improve efficiency. HATU often enhances amidation yields by 20–30% .

- Microwave-Assisted Synthesis : Reduced reaction time (30 mins vs. 12 hrs) minimizes decomposition of heat-sensitive intermediates .

- In Situ Monitoring : IR spectroscopy tracks carbonyl group conversion to optimize reaction termination .

Q. How can conflicting data on the compound’s enzyme inhibition potency be analyzed?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cofactors). Example: IC variability in kinase assays may stem from ATP concentration differences .

- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .

- Structural Biology : Co-crystallize the compound with target enzymes to validate binding modes and resolve potency discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.